molecular formula C8H13NO3 B13481886 2-Formamido-5-methylhex-4-enoic acid

2-Formamido-5-methylhex-4-enoic acid

Cat. No.: B13481886
M. Wt: 171.19 g/mol
InChI Key: NSYWXLIPBFOGHJ-UHFFFAOYSA-N
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Description

2-Formamido-5-methylhex-4-enoic acid is an organic compound with the molecular formula C8H13NO3 It is a derivative of hexenoic acid, characterized by the presence of a formamido group and a methyl group on the hexenoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Formamido-5-methylhex-4-enoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-methylhex-4-enoic acid.

    Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated purification systems to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

2-Formamido-5-methylhex-4-enoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the formamido group to an amine group.

    Substitution: The compound can participate in substitution reactions where the formamido group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

2-Formamido-5-methylhex-4-enoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Formamido-5-methylhex-4-enoic acid involves its interaction with molecular targets and pathways within biological systems. The formamido group can participate in hydrogen bonding and other interactions with proteins and enzymes, potentially affecting their function. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    5-Methylhex-4-enoic acid: A precursor in the synthesis of 2-Formamido-5-methylhex-4-enoic acid.

    2-Amino-5-methylhex-4-enoic acid: A related compound with an amino group instead of a formamido group.

Uniqueness

This compound is unique due to the presence of both a formamido group and a methyl group on the hexenoic acid backbone

Properties

Molecular Formula

C8H13NO3

Molecular Weight

171.19 g/mol

IUPAC Name

2-formamido-5-methylhex-4-enoic acid

InChI

InChI=1S/C8H13NO3/c1-6(2)3-4-7(8(11)12)9-5-10/h3,5,7H,4H2,1-2H3,(H,9,10)(H,11,12)

InChI Key

NSYWXLIPBFOGHJ-UHFFFAOYSA-N

Canonical SMILES

CC(=CCC(C(=O)O)NC=O)C

Origin of Product

United States

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